![molecular formula C13H16ClNO2 B2878299 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 2089255-59-2](/img/structure/B2878299.png)

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

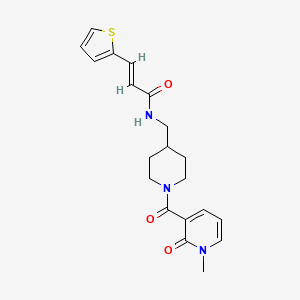

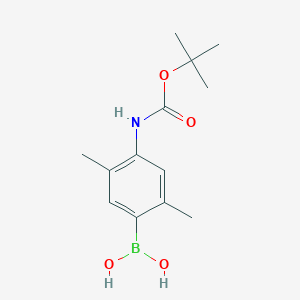

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves a Diels–Alder reaction between key intermediates . This reaction leads to the formation of a correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is defined by its molecular formula, C13H16ClNO2. The structure is complex, involving a spiro[3.3]heptane core with a pyridin-3-yl group and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.7 g/mol . Other properties such as melting point, boiling point, and density are not well-documented in the available literature .Scientific Research Applications

Synthesis of Biologically Active Compounds

The structural motif of spiro[pyrrolidine-3,3'-oxindole] derivatives is known for its presence in numerous bioactive molecules. Research by Xiao‐Hua Chen et al. (2009) demonstrates an enantioselective organocatalytic approach to synthesize these derivatives with high enantiopurity and structural diversity, highlighting its potential in medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009). Similarly, Sarah Van der Jeught et al. (2010) describe the synthesis of spiro[2-oxoindole-pyrrolidines] through Kharasch radical cyclization, underlining the medicinal relevance of these structures (Sarah Van der Jeught et al., 2010).

Materials Science Applications

Optically active spiro compounds, such as spiro[3.3]heptane derivatives, exhibit unique properties useful in materials science. Hongzhi Tang et al. (1999) achieved optical resolution of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, which could have implications in the development of optically active materials with potential applications in various fields, including polymer science (Hongzhi Tang et al., 1999).

Mechanistic Insights and Synthetic Methodologies

Research also focuses on developing novel synthetic methodologies and gaining mechanistic insights into the reactions involving spiro compounds. For instance, M. G. Rosenberg et al. (2016) explored the reactivity of a strained carbene, spiro[3.3]hept-1-ylidene, providing valuable information on [1,2]-sigmatropic rearrangements and the formation of unique hydrocarbon structures (M. G. Rosenberg et al., 2016). This research underscores the complexity and versatility of spiro compounds in synthetic chemistry, offering pathways to novel structures with potential utility across a range of applications.

properties

IUPAC Name |

2-pyridin-3-ylspiro[3.3]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-11(16)13(10-3-1-6-14-7-10)8-12(9-13)4-2-5-12;/h1,3,6-7H,2,4-5,8-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHJSOJWZOIVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C3=CN=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)

![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)

![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)

![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)

![Oxolan-3-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2878237.png)

![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)